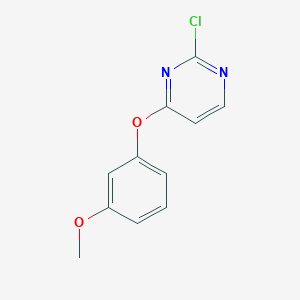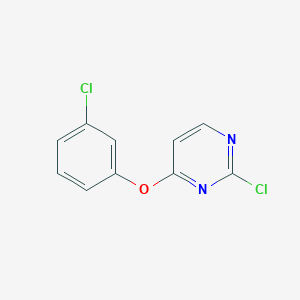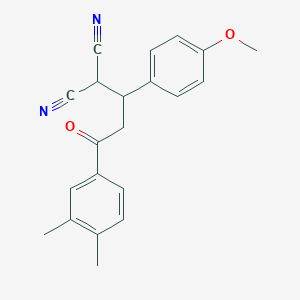
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
概要
説明
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes:
Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropanal.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a catalyst like piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor binding, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-(3,4-Dimethylphenyl)-1-(4-hydroxyphenyl)-3-oxopropyl)malononitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-(3,4-Dimethylphenyl)-1-(4-chlorophenyl)-3-oxopropyl)malononitrile: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is unique due to the presence of both methoxy and dimethylphenyl groups, which can influence its reactivity and interaction with other molecules. This combination of functional groups can provide distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-4-5-17(10-15(14)2)21(24)11-20(18(12-22)13-23)16-6-8-19(25-3)9-7-16/h4-10,18,20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUOCBWAKGHNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

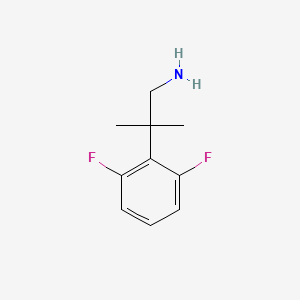
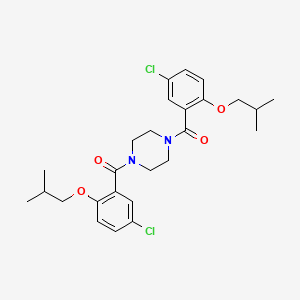



![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)
